4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylmagnesium bromide
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Overview
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly valuable in forming carbon-carbon bonds, making it a crucial tool in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylmagnesium bromide typically involves the reaction of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Solvent: Anhydrous THF.
Atmosphere: Inert (nitrogen or argon).
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF, diethyl ether.
Catalysts: Transition metal catalysts (e.g., palladium, nickel) for coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl compounds: From coupling reactions.
Scientific Research Applications
4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: As a Grignard reagent, it is used to synthesize complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material science: In the preparation of polymers and advanced materials.
Chemical biology: For the modification of biomolecules and the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include:
Halides: Alkyl and aryl halides.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent used for similar purposes.
4-Methylphenylmagnesium bromide: Another Grignard reagent with a methyl group on the phenyl ring.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylmagnesium bromide is unique due to the presence of the 2,5-dimethyl-1H-pyrrol-1-yl group, which can impart different reactivity and selectivity compared to simpler Grignard reagents. This makes it valuable for synthesizing specific organic molecules that require this unique structural motif.
Properties
Molecular Formula |
C12H12BrMgN |
---|---|
Molecular Weight |
274.44 g/mol |
IUPAC Name |
magnesium;2,5-dimethyl-1-phenylpyrrole;bromide |
InChI |
InChI=1S/C12H12N.BrH.Mg/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12;;/h4-9H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SMOKKMMQGBQXDO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(N1C2=CC=[C-]C=C2)C.[Mg+2].[Br-] |
Origin of Product |
United States |
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